
3-Bromo-4-(diethylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-(diethylamino)benzamide: is an organic compound that belongs to the class of substituted benzamides It is characterized by the presence of a bromine atom at the third position and a diethylamino group at the fourth position on the benzene ring, with an amide functional group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(diethylamino)benzamide typically involves the following steps:
Amidation: The formation of the amide group can be accomplished by reacting the brominated benzene derivative with diethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-4-(diethylamino)benzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups present.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 3-hydroxy-4-(diethylamino)benzamide or 3-amino-4-(diethylamino)benzamide can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry: 3-Bromo-4-(diethylamino)benzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may act as a precursor for the development of drugs targeting specific biological pathways.
Industry: The compound finds applications in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for modifications that can enhance the properties of the final products.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(diethylamino)benzamide involves its interaction with specific molecular targets. The diethylamino group can facilitate binding to receptors or enzymes, modulating their activity. The bromine atom may contribute to the compound’s reactivity and selectivity in biological systems. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
4-Bromo-3-(diethylamino)benzamide: Similar structure but with different substitution pattern.
3-Chloro-4-(diethylamino)benzamide: Chlorine atom instead of bromine.
3-Bromo-4-(dimethylamino)benzamide: Dimethylamino group instead of diethylamino.
Uniqueness: 3-Bromo-4-(diethylamino)benzamide is unique due to the specific positioning of the bromine and diethylamino groups, which can influence its chemical reactivity and biological activity. The presence of the bromine atom can enhance its electrophilic properties, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C11H15BrN2O |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
3-bromo-4-(diethylamino)benzamide |
InChI |
InChI=1S/C11H15BrN2O/c1-3-14(4-2)10-6-5-8(11(13)15)7-9(10)12/h5-7H,3-4H2,1-2H3,(H2,13,15) |
InChI Key |
SRBOIXCIURKWFN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


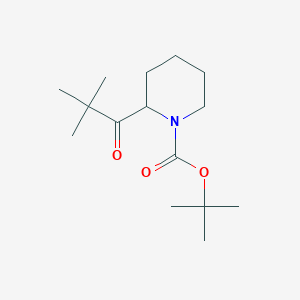

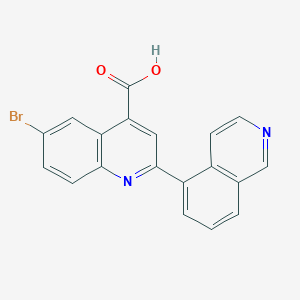
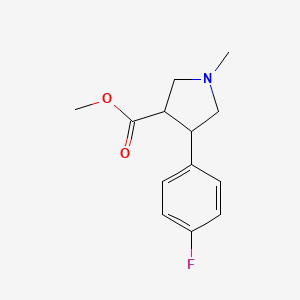

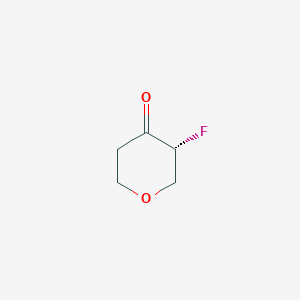
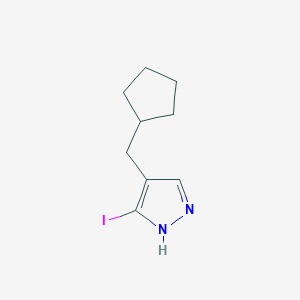
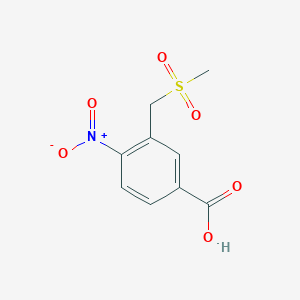
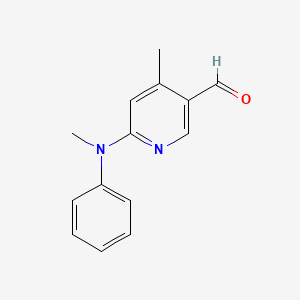


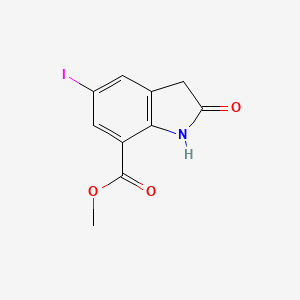
![Octahydro-6H-pyrrolo[3,4-c]pyridin-6-one](/img/structure/B13003830.png)

